molecular formula C22H27ClN2O4S B4571210 N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

Cat. No.: B4571210
M. Wt: 451.0 g/mol
InChI Key: UZPBUCJUMSFJET-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 451.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.1380062 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Owa et al. (2002) on antitumor sulfonamides, including related compounds, evaluated their effect in cell-based antitumor screens. The study highlighted the compounds' roles as potent cell cycle inhibitors, with some advancing to clinical trials due to their promising antitumor activities. These sulfonamides disrupt tubulin polymerization or cause cell cycle arrest, indicating potential utility in cancer treatment (Owa et al., 2002).

Crystal Structure and Docking Studies

Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives, including compounds with sulfonamide groups. These studies are crucial for understanding how these molecules interact with biological targets, such as enzymes, which is valuable for drug design (Al-Hourani et al., 2015).

Anticonvulsant Agents

Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide moiety, demonstrating significant anticonvulsive effects in models of picrotoxin-induced convulsion. This research suggests the potential application of such compounds in developing new anticonvulsant drugs (Farag et al., 2012).

Quantum Chemical Studies

Otuokere and Amaku (2015) performed quantum chemical studies on bicalutamide, a drug with a similar sulfonamide structure, to evaluate its steric energy and potential energy associated with bonded and non-bonded interactions. Such studies help in the rational design of new drugs by predicting their behavior and interactions at the molecular level (Otuokere & Amaku, 2015).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-29-21-13-10-17(23)15-20(21)24-22(26)14-9-16-7-11-19(12-8-16)30(27,28)25-18-5-3-2-4-6-18/h7-8,10-13,15,18,25H,2-6,9,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPBUCJUMSFJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.